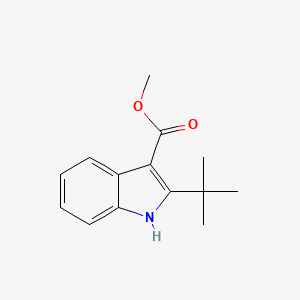

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate

Description

Properties

CAS No. |

773875-68-6 |

|---|---|

Molecular Formula |

C14H17NO2 |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

methyl 2-tert-butyl-1H-indole-3-carboxylate |

InChI |

InChI=1S/C14H17NO2/c1-14(2,3)12-11(13(16)17-4)9-7-5-6-8-10(9)15-12/h5-8,15H,1-4H3 |

InChI Key |

VLYJEBKNWXARNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C2=CC=CC=C2N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(tert-butyl)-1H-indole-3-carboxylate typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where the indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Esterification: The carboxylic acid group at the third position of the indole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reducing the ester group.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(tert-butyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogues in the 2-Substituted Indole-3-carboxylate Family

Several structurally related compounds have been synthesized and characterized, differing in substituents at the 2- and 3-positions of the indole ring (Table 1).

Table 1: Key Structural Analogues and Their Properties

Physicochemical and Crystallographic Properties

- Crystal Packing : this compound’s tert-butyl group disrupts coplanarity, reducing π-π stacking interactions compared to Methyl 1-methyl-1H-indole-3-carboxylate, which exhibits a planar indole core with intermolecular C–H⋯O bonds .

- Hydrogen Bonding: tert-Butyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (5) forms stronger hydrogen bonds via its 5-hydroxy group, enhancing thermal stability relative to non-hydroxylated analogs .

Biological Activity

Methyl 2-(tert-butyl)-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological effects, supported by research findings and data.

1. Chemical Structure and Synthesis

This compound belongs to the indole family, characterized by a methyl ester functional group and a tert-butyl substituent. The molecular formula is with a molecular weight of approximately 201.27 g/mol. The synthesis typically involves the reaction of indole derivatives with tert-butyl esters, allowing for the introduction of the tert-butyl group at the 2-position.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Binding : The compound has been shown to bind to specific receptors involved in cell signaling pathways, including those related to apoptosis and immune responses.

- Enzyme Modulation : It may act as a modulator of enzymes such as cytochrome P450, which are essential for drug metabolism, influencing the pharmacokinetics of other therapeutic agents.

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Against Bacteria : It has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 1 μg/mL . This is particularly relevant given the rising issue of antibiotic resistance.

- Antifungal Properties : The compound also shows moderate antifungal activity against Candida albicans, with MIC values ranging from 7.80 to 62.50 μg/mL .

3.2 Antiviral Activity

This compound has been investigated for its antiviral potential:

- Influenza A Virus : In vitro studies have shown that derivatives of indole carboxylates exhibit inhibitory effects on influenza A virus, suggesting that similar compounds may also hold promise in antiviral applications.

3.3 Anticancer Activity

The compound has shown potential in cancer research:

- Cell Growth Inhibition : Studies have reported that this compound can preferentially suppress the growth of rapidly dividing cancer cells, such as A549 lung cancer cells . This suggests its potential use as an anticancer agent.

4. Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl Indole-3-carboxylate | Methyl group at position 3 | Lacks tert-butyl substituent |

| Tert-butyl Indole-1-carboxylic acid | Tert-butyl at position 1 | Different functional group impacts reactivity |

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Amino group at position 6 | Exhibits different biological activities |

5. Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Study on Antibacterial Activity : A recent investigation found that this compound effectively inhibited the growth of MRSA and other resistant strains, indicating its potential as a lead compound for developing new antibiotics .

- Cytotoxicity Assays : In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, suggesting further exploration in oncological applications is warranted .

Q & A

Q. Q1. What synthetic routes are reported for Methyl 2-(tert-butyl)-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving nucleophilic substitution, cyclization, and protecting group strategies. For example, tert-butyl groups are introduced using tert-butyl carbamate intermediates, as seen in the synthesis of analogous indole derivatives (e.g., tert-butyl ((1-aminocyclohexyl)methyl)carbamate) through reactions with nitro-pyrimidine precursors . Key optimizations include:

- Temperature control : Refluxing in THF/EtOH with NaHCO₃ to minimize side reactions .

- Catalyst selection : Fe powder with NH₄Cl for nitro-group reduction .

- Purification : Column chromatography (silica gel, EtOAc/hexane gradients) to isolate intermediates .

Q. Q2. Which analytical methods are critical for confirming the structure and purity of this compound?

- Mass spectrometry (MS) : ESI+ mode to confirm molecular ion peaks (e.g., m/z 386 [M+H]⁺ in related compounds) .

- NMR spectroscopy : ¹H and ¹³C NMR to verify tert-butyl (δ ~1.3 ppm) and methyl ester (δ ~3.8 ppm) groups, with cross-validation via DEPT and COSY experiments .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for methyl 1-methyl-1H-indole-3-carboxylate (orthorhombic Pbcm space group, a=0.50 Å, b=0.24 Å, c=0.17 Å) .

Advanced Methodological Challenges

Q. Q3. How can regioselectivity issues during indole functionalization be addressed in the synthesis of this compound?

Regioselective substitution at the indole C2 position is challenging due to competing reactivity at C3. Strategies include:

- Steric directing groups : The tert-butyl group at C2 directs electrophiles to the less hindered C3 position .

- Protecting group tactics : Boc (tert-butoxycarbonyl) protection of amines to prevent undesired cyclization .

- Kinetic vs. thermodynamic control : Adjusting reaction time and temperature to favor desired intermediates .

Q. Q4. What computational tools are recommended for predicting the reactivity and stability of this compound?

- Density Functional Theory (DFT) : To model reaction pathways (e.g., Fukui indices for electrophilic attack sites) .

- Molecular dynamics simulations : For assessing solubility and aggregation behavior in solvents like DMSO or acetonitrile .

- SHELX software : For refining crystallographic data and validating bond angles/distances (e.g., SHELXL2014 for X-ray refinement) .

Structural and Mechanistic Analysis

Q. Q5. How does the tert-butyl substituent influence the electronic properties of the indole core?

The tert-butyl group is a strong electron-donating substituent, which:

- Increases electron density at the indole C2 position, enhancing nucleophilic aromatic substitution (SNAr) reactivity .

- Stabilizes radical intermediates during photochemical or oxidative reactions, as observed in related spirocyclic compounds .

- Reduces π-stacking interactions , improving solubility in non-polar solvents .

Q. Q6. What are the limitations of X-ray crystallography in characterizing this compound?

- Crystal growth challenges : The compound’s low melting point (~250°C) and hygroscopicity complicate single-crystal formation .

- Disorder in tert-butyl groups : Requires high-resolution data (≤0.8 Å) and restrained refinement in SHELXL to model rotational disorder .

- Hydrogen atom positioning : H-atoms are often constrained using riding models, introducing minor errors in bond length/angle calculations .

Bioactivity and Applications

Q. Q7. How can this compound serve as a precursor for bioactive molecules?

- Enzyme inhibition studies : The indole-3-carboxylate scaffold is a known pharmacophore for arginine methyltransferase inhibitors (e.g., IC₅₀ values <10 µM in coactivator-associated arginine methyltransferase 1 assays) .

- Prodrug development : Hydrolysis of the methyl ester in vivo generates carboxylic acid derivatives with enhanced bioavailability .

Q. Q8. What in vitro assays are suitable for evaluating the compound’s metabolic stability?

- Microsomal stability assays : Incubation with liver microsomes (human/rat) and LC-MS analysis to measure half-life (t₁/₂) .

- CYP450 inhibition screening : Fluorescent probes to assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

Data Contradictions and Validation

Q. Q9. How should researchers resolve discrepancies in reported melting points or spectral data?

- Reproducibility checks : Compare data across multiple batches synthesized under identical conditions .

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., de-esterified acids or tert-butyl cleavage products) .

- Cross-lab validation : Collaborate with independent labs to verify crystallographic parameters (e.g., CCDC deposition for methyl 1-methyl-1H-indole-3-carboxylate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.